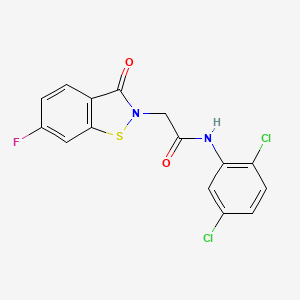
N-(2,5-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a dichlorophenyl group, a fluorinated benzisothiazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable fluorinated carboxylic acid derivative under acidic conditions to form the benzisothiazole ring. This intermediate is then reacted with 2,5-dichlorophenylacetic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The dichlorophenyl and benzisothiazole moieties can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
N-(2,5-Dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dichlorophenyl)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
N-(2,5-Dichlorophenyl)-2-(6-chloro-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-(2,5-Dichlorophenyl)-2-(6-methyl-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: The presence of a methyl group can influence its pharmacokinetics and dynamics.
Uniqueness
N-(2,5-Dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the presence of both dichlorophenyl and fluorinated benzisothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H9Cl2FN2O2S |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2FN2O2S/c16-8-1-4-11(17)12(5-8)19-14(21)7-20-15(22)10-3-2-9(18)6-13(10)23-20/h1-6H,7H2,(H,19,21) |
InChI Key |
XMBGCHIKVLWGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SN(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11048087.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11048089.png)
![diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048093.png)
![N-(3-Chloro-2-methylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11048098.png)
![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11048099.png)
![1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11048133.png)
![7-(3,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048139.png)
![2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11048145.png)
![4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048146.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11048159.png)
![4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11048174.png)
